Chinoloni idrossilati
Hydroxyquinolones are a class of quinoline derivatives characterized by the presence of at least one hydroxyl group attached to the quinoline ring. This functional group enhances their biological activities, particularly as broad-spectrum antimicrobial agents. Hydroxyquinolones possess potent antibacterial and antifungal properties due to their ability to interfere with bacterial cell wall synthesis and inhibit fungal growth by disrupting cellular metabolism. They are often used in pharmaceutical formulations for the treatment of various infections, including skin disorders and gastrointestinal conditions. The chemical structure of hydroxyquinolones allows them to exhibit synergistic effects when combined with other antibiotics, making them valuable components in multi-drug therapy regimens. Their efficacy is further enhanced by their low toxicity profile, which ensures safer use compared to some other antimicrobial agents. Research continues to explore the potential applications and improvements of these compounds in both existing and emerging therapeutic areas.
| Struttura | Nome chimico | CAS | MF |
|---|---|---|---|
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2-Heptyl-3,4-quinolinediol | 521313-35-9 | C16H21NO2 |
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2(1H)-Quinolinone, 3-acetyl-4-hydroxy-1-methyl- | 54289-76-8 | C12H11NO3 |
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4,6-Dihydroxyquinoline | 3517-61-1 | C9H7NO2 |
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2(1H)-Quinolinone,8-hydroxy-4-methoxy-1-methyl- | 3148-23-0 | C11H11NO3 |
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2-(3,4-dihydroxyphenyl)-2-oxoacetic acid | 10118-81-7 | C8H6O5 |
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2,4-Dihydroxy-6-methoxyquinoline | 14300-45-9 | C10H9NO3 |
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quinoline-2,6-diol | 19315-93-6 | C9H7NO2 |
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Gallium, dibromomethyl-(7CI,8CI,9CI) | 6917-80-2 | C10H9NO2 |
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8-hydroxy-1,2,3,4-tetrahydroquinolin-2-one | 52749-50-5 | C9H9NO2 |
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3-amino-1-hydroxy-1,2,3,4-tetrahydroquinolin-2-one | 25263-70-1 | C9H10N2O2 |
Letteratura correlata
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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